Scientific Field: Flavor chemistry and fragrance science.
Summary: Phenethyl octanoate is commonly used as a flavor and fragrance agent. It contributes to the overall sensory experience in food products, cosmetics, and perfumes.
Application Methods: It can be added directly to formulations or used as a component in blends.
Results: The compound imparts a waxy odor and a fruity flavor.
Phenethyl octanoate, also known as 2-phenethyl octanoate, is an organic compound with the chemical formula C₁₆H₃₄O₂. It belongs to the class of fatty acid esters, specifically formed from the esterification of phenethyl alcohol and octanoic acid. This compound is characterized by its pleasant floral aroma, which makes it appealing for use in the fragrance and flavor industries. Phenethyl octanoate is slightly soluble in water but readily miscible with most organic solvents, making it versatile for various applications.
Phenethyl octanoate exhibits various biological activities:
The synthesis of phenethyl octanoate can be achieved through several methods:
Phenethyl octanoate has a variety of applications:
Research on interaction studies involving phenethyl octanoate primarily focuses on its sensory interactions in food systems and potential synergistic effects with other flavor compounds. Additionally, studies have explored its antimicrobial interactions with various microorganisms, indicating its efficacy in inhibiting bacterial growth.
Phenethyl octanoate shares structural similarities with other fatty acid esters. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Phenethyl acetate | C₁₄H₁₈O₂ | Known for its fruity aroma; commonly used in perfumes. |
Phenethyl propionate | C₁₄H₂₀O₂ | Exhibits a sweet floral scent; used in flavoring. |
Phenethyl butyrate | C₁₂H₁₈O₂ | Has a softer floral note; utilized in food products. |
Phenethyl hexanoate | C₁₄H₂₂O₂ | Similar structure but shorter carbon chain; used in fragrances. |
Phenethyl isobutyrate | C₁₂H₁₈O₂ | Features a more complex aroma profile; used in cosmetics. |
Phenethyl octanoate is unique due to its specific combination of floral aroma and fatty acid structure, which allows it to function effectively as both a flavoring agent and a preservative. Its synthesis via enzymatic methods also highlights its potential for environmentally friendly production processes compared to traditional chemical synthesis methods.
Phenethyl octanoate is formally designated as 2-phenylethyl octanoate according to International Union of Pure and Applied Chemistry nomenclature standards [1] [2]. The compound represents an ester formed through the condensation reaction between octanoic acid and 2-phenylethanol, yielding a molecular formula of C₁₆H₂₄O₂ [1] [2] [3]. The systematic IUPAC naming convention precisely identifies the structural arrangement wherein the octanoate portion corresponds to the eight-carbon carboxylic acid derivative, while the 2-phenylethyl component describes the aromatic alcohol moiety containing a phenyl ring attached to a two-carbon ethyl chain [1] [4].
The structural formula reveals an ester linkage connecting the octanoyl group to the phenethyl alcohol component. The molecular architecture consists of a linear eight-carbon chain terminating in a carbonyl group that forms an ester bond with the hydroxyl-bearing carbon of the 2-phenylethanol unit [1] [2]. This configuration places the phenyl ring at a distance of two carbon atoms from the ester functional group, distinguishing it from direct phenyl esters of octanoic acid [5].
The Chemical Abstracts Service has assigned the unique registry number 5457-70-5 to phenethyl octanoate, providing unambiguous identification within chemical databases and regulatory frameworks [1] [2] [6]. This CAS registration number serves as the primary identifier for tracking the compound across scientific literature, commercial applications, and regulatory documentation [7] [8]. The registry data confirms the molecular weight as 248.36 grams per mole and establishes the definitive molecular formula as C₁₆H₂₄O₂ [1] [2] [3].
Additional regulatory identifiers include the European Community number 226-718-6, which facilitates identification within European Union chemical regulations [2] [9]. The compound also carries specific designations within food and fragrance industries, including FEMA number 3222, indicating its status as a flavoring agent recognized by the Flavor and Extract Manufacturers Association [2] [8] [9]. The UNII (Unique Ingredient Identifier) 89J4RI53EZ provides additional pharmaceutical and regulatory tracking capabilities [2] [6].
Property | Value |
---|---|
CAS Registry Number | 5457-70-5 [1] [2] |
European Community Number | 226-718-6 [2] [9] |
FEMA Number | 3222 [2] [8] [9] |
UNII | 89J4RI53EZ [2] [6] |
DSSTox Substance ID | DTXSID4063909 [2] |
ChEBI ID | CHEBI:171699 [2] |
NSC Number | 23950 [2] |
Nikkaji Number | J155.072A [2] [6] |
HMDB ID | HMDB0037719 [2] |
Metabolomics Workbench ID | 47903 [2] [6] |
Phenethyl octanoate exhibits extensive nomenclature diversity across scientific and commercial contexts. The primary designation "phenethyl octanoate" represents the most commonly employed terminology in chemical literature and commercial applications [1] [2] [3]. The systematic IUPAC nomenclature "2-phenylethyl octanoate" provides precise structural identification, emphasizing the specific positioning of the phenyl group relative to the ester functionality [1] [2] [4].
Commercial and industrial applications frequently utilize alternative designations including "phenethyl caprylate" and "phenylethyl caprylate," where "caprylate" refers to the octanoic acid derivative using traditional fatty acid nomenclature [2] [3] [10]. The term "2-phenethyl octanoate" appears in various chemical databases as a structural variant designation [1] [2]. Extended systematic nomenclature includes "octanoic acid, phenethyl ester" and "octanoic acid, 2-phenylethyl ester," which emphasize the ester formation from the parent carboxylic acid [1] [2] [5].
Specialized chemical databases employ additional designations such as "beta-phenylethyl octanoate," highlighting the beta-position relationship between the phenyl ring and the ester group [2]. Trade and commercial designations include "phenylethyl n-octanoate" and "2-phenylethyl-n-octanoate," where the "n-" prefix specifies the normal (unbranched) octanoic acid chain structure [1] [2] [7]. The designation "benzylcarbinyl octanoate" provides an alternative structural description referencing the benzyl-adjacent carbon bearing the ester functionality [2].
Synonym/Alternative Name | Source |
---|---|
Phenethyl octanoate | Primary nomenclature [1] [2] |
2-Phenylethyl octanoate | IUPAC nomenclature [1] [2] |
2-Phenethyl octanoate | Common variant [1] [2] |
Octanoic acid, phenethyl ester | Systematic nomenclature [1] [2] |
Octanoic acid, 2-phenylethyl ester | Systematic nomenclature [1] [2] |
Phenylethyl octanoate | Trade designation [2] [3] |
Phenethyl caprylate | Common name [2] [3] [10] |
Phenylethyl caprylate | Trade designation [2] [3] |
Phenylethyl n-octanoate | Extended nomenclature [1] [2] |
2-Phenylethyl-n-octanoate | Extended nomenclature [1] [2] [7] |
Beta-phenylethyl octanoate | Structural descriptor [2] |
Benzylcarbinyl octanoate | Benzyl derivative name [2] |
The molecular structure of phenethyl octanoate exhibits a distinctive architecture combining aliphatic and aromatic structural elements. The compound features a linear octanoic acid chain (eight carbons) connected through an ester linkage to a 2-phenylethyl alcohol unit [1] [2] [11]. The ester functional group (-COO-) serves as the central connecting element, with the carbonyl carbon originating from the octanoic acid and the oxygen atom derived from the 2-phenylethanol hydroxyl group [1] [5].
The SMILES (Simplified Molecular Input Line Entry System) representation CCCCCCCC(=O)OCCc1ccccc1 provides a linear notation describing the molecular connectivity [2] [3] [11] [9]. This notation begins with the eight-carbon aliphatic chain (CCCCCCCC), followed by the carbonyl group (=O), the ester oxygen (O), the two-carbon ethyl bridge (CC), and concludes with the aromatic phenyl ring (c1ccccc1) [11] [9]. The lowercase letters in the aromatic portion indicate the aromatic character of the benzene ring carbons [12].
The International Chemical Identifier (InChI) provides a more comprehensive structural description: InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3 [1] [2] [4] [11] [9]. This representation includes connectivity information, hydrogen atom distribution, and structural layer details. The corresponding InChIKey ASETYIALRXDVDF-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full InChI string [1] [2] [4] [11] [9].
The molecular weight calculations consistently report 248.36 grams per mole across multiple authoritative sources [1] [2] [3] [6] [7]. More precise mass spectrometric values include an exact mass of 248.17763 grams per mole and a monoisotopic mass of 248.177630012 grams per mole [4] [10] [11]. These values reflect the isotopic composition using the most abundant isotopes of constituent elements.
Representation Type | Value |
---|---|
SMILES | CCCCCCCC(=O)OCCc1ccccc1 [2] [11] [9] |
InChI | InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3 [1] [2] [11] [9] |
InChIKey | ASETYIALRXDVDF-UHFFFAOYSA-N [1] [2] [11] [9] |
Linear Formula | CH₃(CH₂)₆CO₂CH₂CH₂C₆H₅ [9] |
Molecular Weight | 248.36 g/mol [1] [2] [3] |
Exact Mass | 248.17763 g/mol [10] [11] |
Monoisotopic Mass | 248.177630012 g/mol [4] |
The three-dimensional molecular architecture reveals conformational flexibility in the aliphatic octyl chain, while the phenyl ring maintains planarity. The ester linkage introduces a degree of structural rigidity through resonance stabilization between the carbonyl group and the ester oxygen atom [5]. This structural arrangement contributes to the compound's physical properties, including its boiling point of 295-296°C and density of 0.947 grams per milliliter at 25°C [3] [8] [9] [13].